K-Ras(G12C) inhibitor 9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

K-Ras(G12C)阻害剤9は、特に非小細胞肺がん(NSCLC)など、さまざまな癌における一般的な癌遺伝子ドライバーであるK-Ras(G12C)変異を特異的に標的とする低分子化合物です。 この化合物は、K-Rasタンパク質中の変異システイン残基に結合する不可逆的なアロステリック阻害剤であり、その活性阻害と、癌細胞の増殖を促進する下流シグナル伝達経路の抑制を達成します .

準備方法

合成経路と反応条件

K-Ras(G12C)阻害剤9の合成には、鍵となる中間体の生成と最終カップリング反応など、複数のステップが含まれます。合成経路は通常、コア骨格の調製から始まり、必要な化学基を導入するための官能基の修飾が行われます。 一般的な反応条件には、有機溶媒、触媒、および制御された温度の使用が含まれ、最終生成物の高収率と純度が確保されます .

工業生産方法

K-Ras(G12C)阻害剤9の工業生産には、化合物の品質と一貫性を維持しながら、実験室規模の合成をより大規模にスケールアップすることが含まれます。 このプロセスには、反応条件の最適化、精製技術、および品質管理対策が含まれ、化合物が医薬品用途の規制基準を満たすようにします .

化学反応の分析

反応の種類

K-Ras(G12C)阻害剤9は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

K-Ras(G12C)阻害剤9の合成と反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒、パラジウムなどの触媒、トリエチルアミンなどの塩基が含まれます。 反応条件は、分解を防ぐために制御された温度と不活性雰囲気を含むことがよくあります .

主要生成物

K-Ras(G12C)阻害剤9とK-Rasタンパク質との反応の主要生成物は、共有結合で修飾されたK-Rasタンパク質であり、これは不活性化され、癌細胞の増殖を促進することができません .

科学的研究の応用

K-Ras(G12C)阻害剤9は、以下を含むいくつかの科学研究に応用されます。

作用機序

K-Ras(G12C)阻害剤9は、K-Rasタンパク質の12番目の位置のシステイン残基に共有結合することでその効果を発揮します。この結合はタンパク質のスイッチIIポケットで起こり、これはタンパク質の活性を発揮するために重要です。 共有結合を形成することで、阻害剤はK-Rasタンパク質を不活性状態に固定し、それが下流のエフェクターと相互作用するのを防ぎ、癌細胞の増殖を促進するシグナル伝達経路を停止させます . K-Ras(G12C)阻害剤9の主要な分子標的はK-Ras(G12C)変異タンパク質であり、関与する主要な経路はMAPK/ERKシグナル伝達経路です .

類似化合物の比較

K-Ras(G12C)阻害剤9は、K-Ras(G12C)変異も標的とするソトラスチブやアダグラシブなどの他の類似化合物と比較されています。 これらの阻害剤はすべて類似の作用機序を共有していますが、K-Ras(G12C)阻害剤9は化学構造と結合親和性において独自です . 他の類似化合物には以下が含まれます。

類似化合物との比較

K-Ras(G12C) inhibitor 9 is compared with other similar compounds, such as sotorasib and adagrasib, which also target the K-Ras(G12C) mutation. While all these inhibitors share a similar mechanism of action, this compound is unique in its chemical structure and binding affinity . Other similar compounds include:

Sotorasib: An FDA-approved K-Ras(G12C) inhibitor with demonstrated clinical efficacy in NSCLC.

Adagrasib: Another K-Ras(G12C) inhibitor in clinical trials, known for its high potency and selectivity.

This compound stands out due to its distinct chemical properties and potential for further optimization in drug development .

生物活性

K-Ras(G12C) inhibitor 9 is a notable compound in the ongoing battle against cancers driven by the K-Ras G12C mutation, particularly non-small cell lung cancer (NSCLC). This compound acts as an allosteric inhibitor, targeting the mutated form of the K-Ras protein, which is implicated in various malignancies. The biological activity of this compound has been investigated through various studies, revealing its mechanisms of action, efficacy, and potential resistance pathways.

This compound binds covalently to the cysteine residue at position 12 of the K-Ras protein, stabilizing it in an inactive GDP-bound state. This action effectively inhibits nucleotide exchange and prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The binding occurs in an allosteric site adjacent to the switch II region of the protein, which is crucial for its functional activity.

Key Mechanistic Insights

- Covalent Binding : The inhibitor forms a stable bond with the G12C mutant, locking it in an inactive conformation.

- Inhibition of Nucleotide Exchange : By preventing the conversion of GDP to GTP, this compound disrupts RAS-effector interactions essential for oncogenic signaling.

- Impact on Signaling Pathways : Studies have shown that treatment with this inhibitor leads to decreased phosphorylation of ERK1/2 and other downstream targets such as S6 and AKT, indicating effective blockade of RAS-mediated signaling pathways .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits potent antiproliferative activity against cancer cell lines harboring the G12C mutation. For example, in assays using NCI-H2228 cells (which express wild-type KRAS), significant reductions in cell viability were observed following treatment with this compound over a 72-hour period .

In Vivo Efficacy

The efficacy of this compound has also been evaluated in xenograft models. In studies where this inhibitor was administered to mice with KRAS G12C-bearing tumors, a notable reduction in tumor size was recorded, supporting its potential for clinical application .

Comparative Efficacy

A comparative analysis with other KRAS G12C inhibitors such as AMG-510 and MRTX849 shows that while all these compounds share similar mechanisms, their pharmacokinetic profiles and potency can vary significantly. For instance:

| Compound | Mechanism | Efficacy (In Vivo) | Half-Life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| This compound | Allosteric Inhibition | Significant Tumor Reduction | TBD | TBD |

| AMG-510 | Covalent Binding | Tumor Regression | 25 | >60 |

| MRTX849 | Covalent Binding | Tumor Regression | 25 | TBD |

Resistance Mechanisms

Despite the promising activity of this compound, resistance mechanisms have emerged that limit its long-term efficacy. Research indicates several adaptive responses that cancer cells may employ:

- Activation of Upstream Signaling : Receptor tyrosine kinases (RTKs) can be upregulated, leading to reactivation of RAS signaling pathways even in the presence of inhibitors .

- Mutational Changes : Secondary mutations within the KRAS gene or alterations in other components of the signaling pathway can confer resistance to treatment.

- Compensatory Pathways : Activation of alternative pathways such as PI3K/AKT or MEK may allow cancer cells to bypass RAS inhibition entirely.

Case Studies and Clinical Implications

Clinical trials have begun to explore combinations of K-Ras(G12C) inhibitors like this compound with other targeted therapies or immunotherapies. For example:

- Combination Therapy with MEK Inhibitors : Trials combining K-Ras(G12C) inhibitors with MEK inhibitors have shown enhanced antitumor activity compared to monotherapy .

- Immunotherapy Synergy : Studies indicate that combining KRAS inhibitors with PD-1 inhibitors may yield improved outcomes in patients with KRAS G12C mutations .

特性

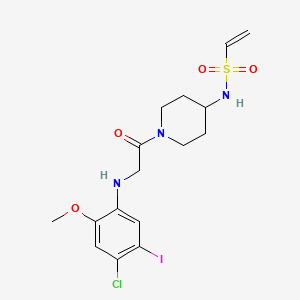

IUPAC Name |

N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUSBCDCZNBNQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClIN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。